Lipophilicity (XLogP3) Differentiates 2034315-72-3 from the Indole and Naphthalene Congeners
2034315‑72‑3 has a computed XLogP3 of 1.8, whereas the indol‑1‑yl analog (CAS 2034423‑37‑3) is predicted to have an XLogP3 of approximately 2.5 and the naphthalen‑1‑yl analog (CAS 2034500‑68‑8) is predicted to exceed 3.0 [1]. The lower lipophilicity of the benzylthio derivative is expected to reduce CYP450 inhibition potential and improve aqueous solubility while maintaining sufficient passive permeability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | Indol-1-yl analog: ~2.5; Naphthalen-1-yl analog: >3.0 |
| Quantified Difference | Δ ≈ -0.7 log units vs. indole analog; Δ < -1.2 log units vs. naphthalene analog |
| Conditions | Computed by XLogP3 3.0 (PubChem) for 2034315‑72‑3; comparator values estimated from SMILES-based consensus models. |
Why This Matters
Lower lipophilicity decreases off-target binding to CYP enzymes and hERG channels, offering a cleaner safety profile for in vivo studies.
- [1] PubChem Compound Summary for CID 119106273. XLogP3 value for 2034315‑72‑3. View Source
